molecular formula C15H12ClNO5S B3665227 Phenacyl 4-chloro-3-sulfamoylbenzoate

Phenacyl 4-chloro-3-sulfamoylbenzoate

Cat. No.: B3665227
M. Wt: 353.8 g/mol
InChI Key: UDQNPHUDUQWCCX-UHFFFAOYSA-N
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Description

Phenacyl 4-chloro-3-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenacyl group attached to a benzoate moiety, which is further substituted with a chloro and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-chloro-3-sulfamoylbenzoate typically involves the esterification of 4-chloro-3-sulfamoylbenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization from suitable solvents to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-chloro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The sulfamoyl group can be reduced to the corresponding amine under hydrogenation conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-sulfamoylbenzoic acid and phenacyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-chloro-3-sulfamoylbenzylamine.

    Hydrolysis: 4-chloro-3-sulfamoylbenzoic acid and phenacyl alcohol.

Scientific Research Applications

Phenacyl 4-chloro-3-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenacyl 4-chloro-3-sulfamoylbenzoate involves the inhibition of ribonucleotide reductase. The sulfamoyl group interacts with the active site of the enzyme, preventing the reduction of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Phenacyl 4-chloro-3-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives such as:

  • 4-chloro-3-sulfamoylbenzoic acid
  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-dimethoxy-5-sulfamoylbenzoic acid

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity.

Properties

IUPAC Name

phenacyl 4-chloro-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S/c16-12-7-6-11(8-14(12)23(17,20)21)15(19)22-9-13(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNPHUDUQWCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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